![molecular formula C11H16ClN B2990388 (4-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride CAS No. 2418671-82-4](/img/structure/B2990388.png)
(4-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “(4-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride” are not explicitly mentioned in the available resources. The reactivity of a compound is influenced by its molecular structure, particularly the presence and position of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as molecular weight, physical form, storage temperature, and purity .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research on compounds structurally related to (4-Cyclopropyl-2-methylphenyl)methanamine; hydrochloride has focused on their synthesis and chemical properties. For instance, cyclopropenone oximes and their reactions with isocyanates to yield 1:2 addition products, 4,6-diazaspiro[2.3]hexenones, demonstrate the versatility of cyclopropyl-containing compounds in organic synthesis (Yoshida et al., 1988). Similarly, the oxidative cyclization of N-phenyl-3-methylthiopropylamines to form N-phenyl-S-methylisothiazolidinium derivatives showcases the potential for creating complex structures from simple cyclopropylamine precursors (Swank & Lambeth, 1983).
Pharmacological Potential
Studies on analogues of methamphetamine, like 2-Methiopropamine, which is a thiophene analogue, indicate that cyclopropylamine derivatives can be of interest in pharmacological research, particularly in understanding metabolism and potential psychoactive effects (Welter et al., 2013). Another example includes the synthesis of N-[1-2H]- and N-[1-3H]-cyclopropylbenzylamine and its potential use in radiopharmaceuticals or as a tracer in biological systems, highlighting the importance of cyclopropylamines in developing diagnostic tools or treatments (Silverman & Hoffman, 1981).
Chemical Modifications and Derivatives
Research into the synthesis of branched tryptamines via the Domino Cloke-Stevens/Grandberg rearrangement, where cyclopropylketone arylhydrazones are key intermediates, demonstrates the chemical utility of cyclopropyl-containing compounds in creating bioactive molecules (Salikov et al., 2017). This method's effectiveness in synthesizing enantiomerically pure tryptamine derivatives showcases the potential for creating pharmacologically relevant compounds.
Luminescent Materials
Investigations into luminescent properties of mono- and binuclear cyclometalated platinum(II) complexes, involving cyclopropyl-containing ligands, indicate the application of these compounds in the development of new luminescent materials, which could be useful in sensors, organic light-emitting diodes (OLEDs), and other photonic devices (Lai et al., 1999).
Mechanism of Action
The mechanism of action refers to the specific biochemical interaction through which a substance produces its pharmacological effect. While the mechanism of action for “(4-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride” is not explicitly mentioned in the available resources, similar compounds like methenamine are known to be hydrolyzed to formaldehyde in acidic urine, which has nonspecific bactericidal action .
Safety and Hazards
The safety and hazards of a compound are typically represented by its hazard statements and precautionary statements. For “(4-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride”, the hazard statements are H315, H319, H335, indicating that it causes skin irritation, eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(4-cyclopropyl-2-methylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-6-10(9-2-3-9)4-5-11(8)7-12;/h4-6,9H,2-3,7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKFTUPQAUSCDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride |
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